![molecular formula C27H20N4O B11208586 2,3-Diphenyl-N-[(pyridin-2-YL)methyl]quinoxaline-6-carboxamide](/img/structure/B11208586.png)
2,3-Diphenyl-N-[(pyridin-2-YL)methyl]quinoxaline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Reactants: 2,3-Diphenylquinoxaline and pyridin-2-ylmethyl chloride.
Conditions: Base such as potassium carbonate in DMF (dimethylformamide).
Product: 2,3-Diphenyl-N-[(pyridin-2-YL)methyl]quinoxaline.
Formation of Carboxamide Group
Reactants: 2,3-Diphenyl-N-[(pyridin-2-YL)methyl]quinoxaline and an appropriate carboxylic acid derivative.
Conditions: Coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Product: 2,3-Diphenyl-N-[(pyridin-2-YL)methyl]quinoxaline-6-carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient purification techniques.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-N-[(pyridin-2-YL)methyl]quinoxaline-6-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, which can be synthesized by the condensation of o-phenylenediamine with a diketone such as benzil. The resulting 2,3-diphenylquinoxaline is then subjected to further functionalization.
-
Formation of Quinoxaline Core
Reactants: o-Phenylenediamine and benzil.
Conditions: Reflux in ethanol or acetic acid.
Product: 2,3-Diphenylquinoxaline.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically performed in acidic or basic media.
Products: Oxidized derivatives of the quinoxaline core.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Usually carried out in anhydrous solvents.
Products: Reduced forms of the quinoxaline or the carboxamide group.
-
Substitution
Reagents: Various nucleophiles or electrophiles depending on the desired substitution.
Conditions: Often requires catalysts or specific reaction conditions.
Products: Substituted quinoxaline derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Solvents: DMF, ethanol, acetic acid, dichloromethane.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2,3-Diphenyl-N-[(pyridin-2-YL)methyl]quinoxaline-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential in various assays for its antimicrobial, antifungal, and anticancer activities. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as light-emitting diodes (LEDs) or organic semiconductors.
Mecanismo De Acción
The mechanism of action of 2,3-Diphenyl-N-[(pyridin-2-YL)methyl]quinoxaline-6-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or interfere with receptor-ligand interactions. The exact pathways depend on the biological context and the specific target being studied.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Diphenylquinoxaline: Lacks the pyridin-2-ylmethyl and carboxamide groups, making it less versatile in biological applications.
N-[(Pyridin-2-YL)methyl]quinoxaline-6-carboxamide: Lacks the diphenyl groups, which may affect its chemical reactivity and biological activity.
2,3-Diphenyl-N-methylquinoxaline-6-carboxamide: Similar but with a methyl group instead of the pyridin-2-ylmethyl group, potentially altering its binding properties.
Uniqueness
2,3-Diphenyl-N-[(pyridin-2-YL)methyl]quinoxaline-6-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both phenyl and pyridin-2-ylmethyl groups enhances its ability to interact with a variety of biological targets, making it a valuable compound in research and development.
Propiedades
Fórmula molecular |
C27H20N4O |
|---|---|
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
2,3-diphenyl-N-(pyridin-2-ylmethyl)quinoxaline-6-carboxamide |
InChI |
InChI=1S/C27H20N4O/c32-27(29-18-22-13-7-8-16-28-22)21-14-15-23-24(17-21)31-26(20-11-5-2-6-12-20)25(30-23)19-9-3-1-4-10-19/h1-17H,18H2,(H,29,32) |
Clave InChI |
HOFSMOIFDKIJBP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)NCC4=CC=CC=N4)N=C2C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


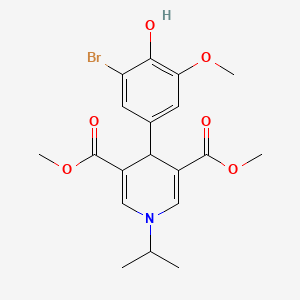
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B11208516.png)
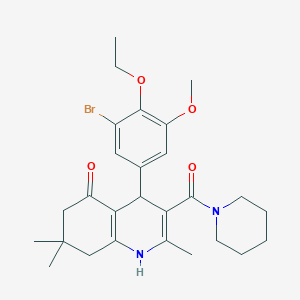
![Methyl 5-bromo-3-[4-(1,3-dioxoisoindol-2-yl)butanoylamino]-1-benzofuran-2-carboxylate](/img/structure/B11208530.png)
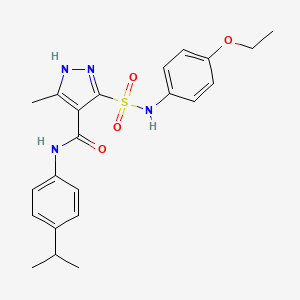
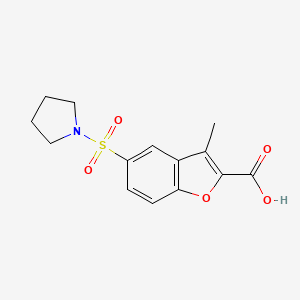
![7-(3-chlorophenyl)-4-(3-methylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11208542.png)
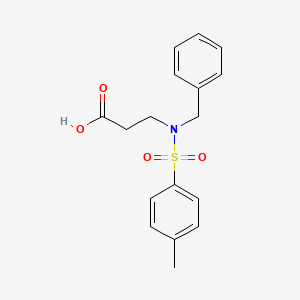
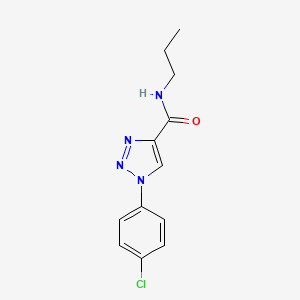
![N-(3-methoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11208562.png)
![N-cycloheptyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11208564.png)
![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide](/img/structure/B11208589.png)
![ethyl 4-({[2-(4-methylphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetyl}amino)benzoate](/img/structure/B11208593.png)
![N-(2,5-difluorophenyl)-2-{[7-oxo-2-(piperidin-1-yl)-6-(prop-2-en-1-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B11208600.png)
